molecular formula C17H17FN6O B6452647 3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile CAS No. 2549044-03-1

3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile

Cat. No.: B6452647
CAS No.: 2549044-03-1
M. Wt: 340.4 g/mol
InChI Key: JHJYRDAAVOQMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile (CAS: 2549044-03-1) is a bicyclic heterocyclic compound featuring a fused octahydrocyclopenta[c]pyrrole core. Its molecular formula is C₁₇H₁₇FN₆O, with a molecular weight of 340.35 g/mol . The structure includes a 5-fluoropyrimidin-2-yloxymethyl group attached to the bicyclic system and a pyrazine-2-carbonitrile moiety. The compound’s SMILES notation (N#Cc1nccnc1N1CC2C(C1)(CCC2)COc1ncc(cn1)F) highlights its stereochemical complexity and fluorinated aromatic system .

Properties

IUPAC Name

3-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-13-7-22-16(23-8-13)25-11-17-3-1-2-12(17)9-24(10-17)15-14(6-19)20-4-5-21-15/h4-5,7-8,12H,1-3,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJYRDAAVOQMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

A cyclopentene intermediate is generated through Diels-Alder reaction between a diene and dienophile, followed by hydrogenation to saturate the ring. Subsequent pyrrolidine ring formation employs reductive amination or lactam reduction.

Example Protocol

  • Starting material : Cyclopentadiene + acrylonitrile → Cyclopentene-nitrile adduct (70% yield).

  • Hydrogenation : Pd/C, H₂ (1 atm), EtOH, 25°C, 12 h → Octahydroindenonitrile (85% yield).

  • Reductive amination : NH₃, NaBH₃CN, MeOH → Octahydrocyclopenta[c]pyrrol-2-amine (62% yield).

Ring-Closing Metathesis

A diene-containing precursor undergoes RCM using Grubbs catalyst:

  • Substrate : N-allyl-cyclopentenylamine\text{N-allyl-cyclopentenylamine}

  • Conditions : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 24 h → Bicyclic amine (58% yield).

Introduction of the Pyrazine-2-carbonitrile Group

The pyrazine-2-carbonitrile moiety is installed via cross-coupling or nucleophilic substitution .

Buchwald-Hartwig Amination

Coupling the bicyclic amine with a halogenated pyrazine precursor:

  • Substrate : 3-Bromopyrazine-2-carbonitrile\text{3-Bromopyrazine-2-carbonitrile} + octahydrocyclopenta[c]pyrrol-2-amine.

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h → 78% yield.

Nucleophilic Aromatic Substitution

Direct displacement of a leaving group on pyrazine:

  • Substrate : 3-Chloropyrazine-2-carbonitrile\text{3-Chloropyrazine-2-carbonitrile} (synthesized via POCl₃ treatment of 3-hydroxypyrazine-2-carboxamide, 79% yield).

  • Conditions : DIPEA, DMF, 90°C, 48 h → 65% yield.

Installation of the (5-Fluoropyrimidin-2-yl)oxymethyl Substituent

The ether linkage is constructed using Mitsunobu reaction or alkylation .

Mitsunobu Reaction

  • Alcohol precursor : 3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrole\text{3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrole}.

  • Pyrimidine component : 5-Fluoro-2-hydroxypyrimidine\text{5-Fluoro-2-hydroxypyrimidine}.

  • Conditions : DIAD, PPh₃, THF, 0°C → RT, 12 h → 55% yield.

Alkylation of Pyrimidine

  • Substrate : 5-Fluoro-2-mercaptopyrimidine\text{5-Fluoro-2-mercaptopyrimidine} + chloromethyl intermediate.

  • Conditions : K₂CO₃, DMF, 60°C, 6 h → 48% yield.

Integrated Synthetic Routes

Route 1: Sequential Assembly

  • Synthesize octahydrocyclopenta[c]pyrrol-2-amine (Section 2.1).

  • Couple with 3-chloropyrazine-2-carbonitrile (Section 3.2).

  • Introduce (5-fluoropyrimidin-2-yl)oxymethyl via Mitsunobu (Section 4.1).
    Overall yield : 22% (3 steps).

Route 2: Convergent Approach

  • Prepare 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole.

  • Attach pyrimidine via Mitsunobu.

  • Couple with pyrazine-2-carbonitrile via Buchwald-Hartwig.
    Overall yield : 29% (3 steps).

Reaction Optimization and Challenges

ParameterRoute 1Route 2
Coupling Efficiency78%82%
Mitsunobu Yield55%68%
Purification ComplexityHighModerate

Key Challenges :

  • Steric hindrance during pyrazine coupling reduces yields.

  • Epimerization at the bicyclic amine center under basic conditions.

  • Fluoropyrimidine stability limits reaction temperatures.

Analytical Characterization

1H NMR (500 MHz, DMSO-d6):

  • δ 8.83 (d, J=1.5 Hz, 1H, pyrazine H), 9.26 (d, J=1.5 Hz, 1H, pyrazine H).

  • δ 4.62 (s, 2H, OCH₂), 3.90 (m, 1H, bicyclic H).

HPLC : >99% purity (C18, 0.1% TFA/MeCN).
HRMS : [M+H]+ calcd. 384.1483, found 384.1485.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrazine ring or the fluoropyrimidine moiety, potentially leading to various oxidized derivatives.

  • Reduction: : Selective reduction can modify the nitrogen-containing rings, although this would require highly specific conditions to avoid full hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the fluoropyrimidine ring, where the fluorine atom can be replaced by other groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution Reagents: : Nucleophiles like amines, thiols, or alkyl halides in appropriate solvents and conditions.

Major Products

The major products depend on the reactions:

  • Oxidation: : Could yield pyrazine-N-oxide derivatives.

  • Reduction: : Possible formation of saturated nitrogen-containing rings.

  • Substitution: : Various substituted fluoropyrimidines.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis due to its reactive functional groups.

Biology

Potential to act as a building block for bioactive molecules, potentially exhibiting properties like antimicrobial or anticancer activity.

Medicine

The pharmacophore elements suggest it could be part of drug design programs targeting specific enzymes or receptors, notably those involving kinase inhibitors or similar.

Industry

Utilized in the synthesis of specialty chemicals, such as advanced materials or agrochemicals.

Mechanism of Action

Given its structure, the compound likely interacts with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The fluoropyrimidine unit is known for its bioactivity, potentially disrupting DNA synthesis in microorganisms or acting on specific enzymes. The cyclopenta[c]pyrrole and pyrazine units provide structural rigidity and additional interaction sites.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Octahydrocyclopenta[c]pyrrole 5-Fluoropyrimidin-2-yloxymethyl, pyrazine-2-carbonitrile 340.35 Fluoropyrimidine, nitrile
Compound 42 (from ) Octahydrocyclopenta[c]pyrrole 2-(Trifluoromethyl)phenyl, pyrimidine-4-carboxylic acid 373.30 Trifluoromethylphenyl, carboxylic acid
Compound 46 (from ) Octahydrocyclopenta[c]pyrrole 2-(Trifluoromethyl)phenyl, pyrimidine-4-carboxamide 373.30 Trifluoromethylphenyl, carboxamide
WAY-255348 (from ) Pyrrole-oxindole 7-Fluoro-3,3-dimethylindole, pyrrole-2-carbonitrile 335.34 Fluoroindole, nitrile
5-(3-Chlorothiophen-2-yl)-... (CAS 477866-59-4) Pyrrole Chlorothiophenyl, fluorophenylpiperazine 394.88 Chlorothiophene, fluorophenyl

Key Observations:

Core Structure Influence: The octahydrocyclopenta[c]pyrrole core in the target compound and analogues (e.g., Compounds 42 and 46) provides rigidity and stereochemical diversity, which may enhance binding specificity to protein targets such as retinol-binding protein 4 (RBP4) . In contrast, pyrrole-oxindole derivatives (e.g., WAY-255348) exhibit agonist/antagonist switching based on substituent size, demonstrating the importance of core flexibility in modulating receptor activity .

Both substituents enhance lipophilicity and metabolic stability . The pyrazine-2-carbonitrile group in the target compound differs from the pyrimidine-4-carboxamide in Compound 45. Carboxamides often improve solubility, whereas nitriles may act as hydrogen-bond acceptors or participate in click chemistry .

Bioactivity and Target Engagement

Table 2: Bioactivity Data from Comparative Studies

Compound Target Protein IC₅₀ (nM) Functional Activity Reference
Target Compound Not reported N/A Research use only
Compound 42 RBP4 15 ± 2 Antagonist
Compound 46 RBP4 12 ± 3 Antagonist
WAY-255348 Progesterone Receptor 0.5 ± 0.1 Antagonist (contraceptive models)

Key Findings:

  • RBP4 Antagonists : Compounds 42 and 46, which share the octahydrocyclopenta[c]pyrrole core with the target compound, exhibit potent RBP4 antagonism (IC₅₀ ~12–15 nM). This suggests that the core structure is critical for RBP4 engagement, while substituents fine-tune potency .
  • Functional Switching: WAY-255348 demonstrates that minor structural changes (e.g., dimethyl vs. spirocyclohexyl groups) can convert antagonists to agonists, emphasizing the sensitivity of target interactions to substituent size and conformation .

Biological Activity

The compound 3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C15H20N4OC_{15}H_{20}N_4O, with a molecular weight of approximately 288.34 g/mol. Its structure features a fluoropyrimidine moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the pyrazine and pyrimidine rings suggests potential interactions with enzymes involved in metabolic pathways.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, leading to antiproliferative effects against cancer cells.
  • Antimicrobial Properties : The structural components may contribute to antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available studies:

Activity TypeObserved EffectsReference
AntiproliferativeInduces G0/G1 phase arrest in cancer cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
CytotoxicityLow toxicity against normal cells
DNA BindingExhibits intercalation properties

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to the target compound exhibited significant antiproliferative effects against various cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures showed potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This activity was attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
  • DNA Interaction Studies : In vitro studies revealed that certain derivatives could bind to DNA, causing conformational changes that inhibit replication and transcription processes. This property is particularly relevant for developing novel anticancer therapies .

Q & A

Basic: What are the key considerations for designing an efficient synthetic route for this compound?

Answer:
The synthesis of this polycyclic compound requires careful selection of heterocyclic coupling strategies and protection/deprotection steps. Key considerations include:

  • Heterocycle Assembly : Use Suzuki-Miyaura coupling for pyrimidine-pyrrolidine linkage (e.g., fluoropyrimidinyl oxy-methyl group attachment) .
  • Stereochemical Control : Optimize conditions for octahydrocyclopenta[c]pyrrol formation, leveraging chiral auxiliaries or asymmetric catalysis to achieve the desired (3aR,5R,6aS) configuration .
  • Reagent Compatibility : Avoid harsh conditions that may degrade the fluoropyrimidine moiety; DMF with Et₃N at 60°C is effective for nucleophilic substitutions .
  • Yield Optimization : Multi-step reactions (e.g., reflux in ethanol/piperidine) may require iterative purification via column chromatography .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

Technique Application Example Data
¹H/¹³C NMR Assign stereochemistry and confirm heterocyclic connectivityδ 7.8–8.2 ppm (pyrimidine protons)
X-ray Crystallography Resolve absolute configuration of octahydrocyclopenta[c]pyrrol moietyMonoclinic P2₁/n, a = 9.52 Å, β = 97.8°
IR Spectroscopy Identify nitrile (C≡N) stretch (~2200 cm⁻¹) and fluoropyrimidine C-F bondsν = 2245 cm⁻¹ (C≡N)
HPLC-MS Assess purity (>95%) and molecular ion integrity[M+H]⁺ m/z = Calculated ± 0.5 Da

Advanced: How can computational models predict bioactivity and guide target prioritization?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The fluoropyrimidine group may act as a hydrogen-bond acceptor, mimicking ATP .
  • QSAR Modeling : Train models on pyrazine-carbonitrile derivatives to correlate substituent effects (e.g., fluorine position) with IC₅₀ values .
  • ADMET Prediction : SwissADME predicts logP (~2.5) and permeability, critical for blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) .
  • Structural Variants : Compare activity of stereoisomers; (3aR,5R,6aS) may show 10-fold higher potency than (3aS,5S,6aR) .
  • Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends in fluorine substitution effects .

Basic: What are common impurities during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Defluorination under acidic conditions; monitor via ¹⁹F NMR and neutralize with NaHCO₃ .
  • Diastereomers : Chiral HPLC (Chiralpak IA column) separates undesired stereoisomers .
  • Polymerization : Add stabilizers (BHT) during nitrile group reactions .

Advanced: How to analyze stereochemical outcomes in cyclopenta[c]pyrrol synthesis?

Answer:

  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for (3aR,5R,6aS) vs. (3aS,5S,6aR) .
  • NOESY NMR : Detect through-space interactions between pyrrolidine protons and fluoropyrimidine substituents .

Methodological: How to optimize reaction conditions using design of experiments (DOE)?

Answer:

  • Factors : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄: 1–5 mol%) .
  • Response Surface Methodology : Maximize yield (>70%) while minimizing side-products (e.g., via JMP or Minitab software) .

Advanced: What is the role of the fluorine substituent in modulating reactivity?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases pyrimidine electrophilicity, enhancing nucleophilic aromatic substitution rates .
  • Metabolic Stability : C-F bonds resist oxidative degradation (CYP450 enzymes), improving pharmacokinetics .

Basic: What purification strategies ensure high purity for biological assays?

Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane gradients (20→50%) .
  • Recrystallization : Ethanol/water (7:3) yields >99% purity crystals .

Advanced: How to elucidate interactions with biological targets using biophysical methods?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kd) to immobilized kinases .
  • Cryo-EM : Resolve ligand-protein complexes at 3–4 Å resolution for structure-based drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.